4-Aminobuttersäure-Hydroiodid

Übersicht

Beschreibung

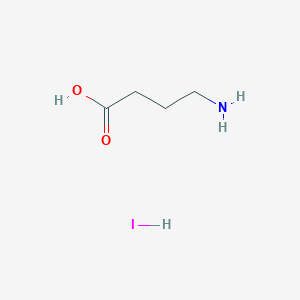

4-Aminobutyric Acid Hydroiodide is a chemical compound with the molecular formula C4H10INO2 and a molecular weight of 231.03 . It is also known as GABA (γ-aminobutyric acid), a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms .

Synthesis Analysis

4-Aminobutyric Acid Hydroiodide can be synthesized using various methods such as oxidative deamination of L-glutamate, decarboxylation of L-glutamate or L-glutamine, and reduction of γ-cyanobutyric acid.

Molecular Structure Analysis

The molecular structure of 4-Aminobutyric Acid Hydroiodide consists of 4 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .

Chemical Reactions Analysis

A new ammonolysis technology has been developed for producing targeted functional C4 acids from a renewable feedstock, i.e., poly (3-hydroxybutyrate) (PHB). β-Aminobutyric acid (BABA) and β-hydroxybutyric acid (BHBA) are produced from PHB with an aggregate selectivity of 99% under a one-pot catalyst-free reaction at 140 °C .

Physical and Chemical Properties Analysis

4-Aminobutyric Acid Hydroiodide is a white crystalline powder that is highly soluble in water. It has a molecular weight of 287.99 g/mol and a boiling point of 370.4°C at 760 mmHg.

Wissenschaftliche Forschungsanwendungen

Studien zur physiologischen Funktion

Neuere Literatur beleuchtet die Rolle von GABA in physiologischen Funktionen und der Immunität. Studien konzentrieren sich auf seine Auswirkungen auf die Stressantwort, das Wachstum und die Entwicklung bei verschiedenen Organismen und liefern Einblicke, wie GABA-Supplementierung diese Prozesse beeinflussen kann .

Anwendungen in der Lebensmittelindustrie

Über die medizinische Forschung hinaus wächst das Interesse am Einsatz von GABA in der Lebensmittelindustrie. Seine gesundheitlichen Vorteile, wie z. B. die Reduzierung von Stress und die Verbesserung der kognitiven Funktion, machen es zu einem vielversprechenden Zusatz für funktionelle Lebensmittel, die darauf abzielen, das Wohlbefinden zu verbessern .

Wirkmechanismus

Target of Action

4-Aminobutyric Acid Hydroiodide, also known as Gamma-Aminobutyric Acid (GABA), is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms . It primarily targets the central nervous system of mammals, where it acts as the chief inhibitory neurotransmitter .

Mode of Action

The compound interacts with its targets by binding to GABA receptors located in the postsynaptic membrane of neurons. This binding action results in the inhibition of neural networks, thereby maintaining a balance between excitation and inhibition within the central nervous system .

Biochemical Pathways

The primary biochemical pathway of 4-Aminobutyric Acid Hydroiodide involves the irreversible α-decarboxylation of glutamate, a process catalyzed by the enzyme glutamate decarboxylase . This pathway is related to various internal and external stimuli to plant tissues, including high- or low-temperature stress, salt stress, hypoxia stress, and mechanical damage .

Pharmacokinetics

It is known that the compound can be administered orally and intracardially to rats

Result of Action

The molecular and cellular effects of 4-Aminobutyric Acid Hydroiodide’s action primarily involve the regulation of cardiovascular conditions such as blood pressure and heart rate. It also plays a role in the reduction of anxiety and pain .

Action Environment

The action of 4-Aminobutyric Acid Hydroiodide is influenced by various environmental factors. For instance, the accumulation of GABA in plants is mainly affected by environmental factors such as temperature, humidity, and oxygen content

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Aminobutyric Acid Hydroiodide is involved in several biochemical reactions. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to gamma-aminobutyric acid. This interaction is crucial for the regulation of neurotransmission and maintaining the balance between excitatory and inhibitory signals in the nervous system. Additionally, 4-Aminobutyric Acid Hydroiodide interacts with gamma-aminobutyric acid receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission .

Cellular Effects

4-Aminobutyric Acid Hydroiodide influences various cellular processes. It affects cell signaling pathways by binding to gamma-aminobutyric acid receptors, leading to the opening of chloride ion channels and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability. Furthermore, 4-Aminobutyric Acid Hydroiodide impacts gene expression by modulating the activity of transcription factors involved in the synthesis of neurotransmitters .

Molecular Mechanism

The molecular mechanism of 4-Aminobutyric Acid Hydroiodide involves its binding to gamma-aminobutyric acid receptors. Upon binding, it induces a conformational change in the receptor, leading to the opening of chloride ion channels. This results in an influx of chloride ions into the cell, causing hyperpolarization and inhibition of neuronal activity. Additionally, 4-Aminobutyric Acid Hydroiodide can modulate the activity of enzymes involved in neurotransmitter synthesis, such as glutamate decarboxylase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobutyric Acid Hydroiodide can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that 4-Aminobutyric Acid Hydroiodide can have sustained effects on cellular function, including prolonged inhibition of neuronal activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 4-Aminobutyric Acid Hydroiodide vary with different dosages in animal models. At low doses, the compound can enhance inhibitory neurotransmission and reduce neuronal excitability. At high doses, it may cause adverse effects such as sedation, motor impairment, and toxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of neuronal activity .

Metabolic Pathways

4-Aminobutyric Acid Hydroiodide is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It is synthesized from glutamate by the enzyme glutamate decarboxylase and can be further metabolized to succinic semialdehyde by gamma-aminobutyric acid transaminase. This metabolic pathway is crucial for maintaining the balance of neurotransmitters in the nervous system .

Transport and Distribution

Within cells and tissues, 4-Aminobutyric Acid Hydroiodide is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neuronal activity. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

4-Aminobutyric Acid Hydroiodide is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for its role in modulating neurotransmitter synthesis and neuronal activity .

Eigenschaften

IUPAC Name |

4-aminobutanoic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.HI/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUOEPIRXOJDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)

![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)

![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)